molecular formula C17H18N2O3S B2915026 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 476285-17-3

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2915026
CAS RN: 476285-17-3
M. Wt: 330.4
InChI Key: GLJCRRGHOPNSJC-UHFFFAOYSA-N
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Description

“N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C25H21N3O2S . It has an average mass of 427.518 Da and a monoisotopic mass of 427.135437 Da .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the current resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and more . Unfortunately, the specific physical and chemical properties of this compound are not available in the current resources.

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with substituted benzenesulfonamide groups showing high singlet oxygen quantum yield. These compounds exhibit remarkable potential as Type II photosensitizers in the treatment of cancer via photodynamic therapy, highlighting their utility in medical applications related to cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activity

Palkar et al. (2017) investigated novel analogs of benzothiazole substituted pyrazol-5-ones for their promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated antibacterial efficacy at non-cytotoxic concentrations, indicating potential for therapeutic applications in combating bacterial infections (Palkar et al., 2017).

Antitumor Evaluation

Shams, Mohareb, Helal, and Mahmoud (2010) conducted a study on the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, focusing on their antiproliferative activity against various human cancer cell lines. This research underscores the compound's significance in the development of new antitumor agents, demonstrating its application in cancer research (Shams et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It is always important to handle chemical compounds with appropriate safety measures to prevent any potential harm .

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2)8-12-15(13(20)9-17)23-16(18-12)19-14(21)10-22-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJCRRGHOPNSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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